N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole core linked to a 5-methyl-1H-1,2,3-triazole moiety substituted with a 2,5-difluorophenyl group. The 2-methoxybenzamide substituent further diversifies its electronic and steric profile.
Properties
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)14-9-11(20)7-8-13(14)21)17-22-19(30-25-17)23-18(28)12-5-3-4-6-15(12)29-2/h3-9H,1-2H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWQSSSGHJKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole
Starting Material: : 2,5-Difluorophenyl hydrazine and 1-methyl-2-butanone.
Reaction Conditions: : Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as a “click reaction”, typically under inert atmosphere at room temperature.
Formation of 1,2,4-Thiadiazole Ring
Starting Material: : Thiosemicarbazide and α-haloketone derived from the triazole intermediate.
Reaction Conditions: : Cyclization in the presence of base (e.g., KOH) in an alcohol solvent such as ethanol, often requiring heating.
Attachment of Methoxybenzamide
Starting Material: : 2-Methoxybenzoic acid and the thiadiazole intermediate.
Reaction Conditions: : Amidation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Scaling up the synthesis may involve optimizing the above laboratory reactions to industrial-scale processes, ensuring reproducibility, cost-effectiveness, and environmental compliance. Continuous flow chemistry and catalytic processes could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The triazole ring can undergo oxidation reactions, especially with strong oxidizing agents.
Reduction: : The nitro group in the structure can be reduced to an amine under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic reagents like sodium azide (NaN₃) or electrophiles like acyl chlorides.
Major Products Formed
Oxidation Products: : Conversion to corresponding ketones, acids, or N-oxides.
Reduction Products: : Formation of primary amines or partially reduced intermediates.
Substitution Products: : Derivatives with altered functional groups or side chains.
Scientific Research Applications
This compound has shown potential in various fields:
Chemistry: : Serves as a versatile building block in organic synthesis and material science.
Biology: : Acts as a probe or inhibitor in biochemical assays due to its ability to bind specific targets.
Medicine: : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action varies depending on its application. In biochemical contexts:
Molecular Targets: : Interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Can inhibit or activate signaling pathways, affecting cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Triazole-Thiazole Derivatives ()
Compounds such as 9b (4-fluorophenyl-substituted) and 9c (4-bromophenyl-substituted) share a triazole-thiazole-acetamide scaffold. Key differences include:
Methoxy-Substituted Analogues ()
The compound N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide replaces fluorine with methoxy groups. This substitution increases hydrophobicity and electron density, which may alter pharmacokinetic properties (e.g., enhanced membrane permeability but reduced solubility) .
Nitro-Substituted Derivatives ()
The N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide features a nitro group, an EWG that may improve reactivity but reduce in vivo stability compared to the target compound’s methoxy group .
Physicochemical and Binding Properties
Table 1: Comparative Analysis of Key Features
Docking and Binding Mode Insights ()
Docking studies of triazole-thiazole derivatives (e.g., 9c) reveal binding poses analogous to acarbose (a known α-glucosidase inhibitor), suggesting that the target compound’s thiadiazole-triazole scaffold may similarly engage enzyme active sites through hydrophobic and polar interactions .
Biological Activity
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide (CAS Number: 932487-92-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole and thiadiazole moiety, which are known for their pharmacological significance. The presence of the difluorophenyl group enhances its lipophilicity and may contribute to its biological activity.
Structure Overview
| Component | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms, known for its role in various biological activities. |
| Thiadiazole | A five-membered ring containing two nitrogen atoms and one sulfur atom, often associated with antimicrobial and anticancer properties. |
| Methoxybenzamide | Enhances solubility and may contribute to the compound's interaction with biological targets. |
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole scaffolds exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In a study evaluating various derivatives, compounds with similar structures demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against cancer cell lines such as MCF-7 and HCT-116 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These findings suggest that this compound may possess similar or enhanced anticancer activity due to its structural composition.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related triazole derivatives indicate significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 0.5 μg/mL |
| Compound E | S. aureus | 0.8 μg/mL |
The mechanisms underlying the biological activities of this compound are primarily attributed to:
- Thymidylate Synthase Inhibition : As previously mentioned, inhibition of TS leads to disrupted DNA synthesis in cancer cells.
- Cell Membrane Disruption : In antimicrobial activity, the compound may integrate into bacterial membranes, compromising their integrity.
Study on Anticancer Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Among these derivatives, those structurally similar to this compound showed promising results in terms of potency and selectivity against cancer cells compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Properties
In another investigation focusing on the antimicrobial efficacy of triazole derivatives, compounds were tested against a range of bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity against resistant strains . This suggests that further optimization of this compound could yield even more effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
